N-([2,3'-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide
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Overview
Description
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is a complex organic compound that features a bifuran moiety attached to a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide typically involves the coupling of a bifuran derivative with a benzamide precursor. One common method includes the use of microwave-assisted synthesis, which has been shown to be effective in producing amide derivatives containing furan rings under mild conditions . The reaction generally involves the use of coupling reagents such as DMT/NMM/TsO− or EDC, and the process is optimized for reaction time, solvent, and substrate amounts.
Industrial Production Methods
While specific industrial production methods for N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide are not well-documented, the general principles of large-scale organic synthesis apply. These include the use of continuous flow reactors, efficient purification techniques such as crystallization or chromatography, and the optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The chlorine and fluorine atoms on the benzamide moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan rings can yield furanones, while substitution reactions can produce a variety of functionalized benzamide derivatives.
Scientific Research Applications
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide involves its interaction with specific molecular targets. The bifuran moiety can engage in π-π stacking interactions, while the benzamide structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bifuran derivatives and benzamide analogs, such as:
- 2,5-Furandicarboxylic acid
- N-([2,3’-bifuran]-5-ylmethyl)-N’-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)ethanediamide
- 3-(benzenesulfonyl)-N-({[2,3’-bifuran]-5-yl}methyl)propanamide.
Uniqueness
N-([2,3’-bifuran]-5-ylmethyl)-2-chloro-6-fluorobenzamide is unique due to its specific combination of bifuran and benzamide structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-chloro-6-fluoro-N-[[5-(furan-3-yl)furan-2-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFNO3/c17-12-2-1-3-13(18)15(12)16(20)19-8-11-4-5-14(22-11)10-6-7-21-9-10/h1-7,9H,8H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBBSJYDFZKFDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)NCC2=CC=C(O2)C3=COC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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